molecular formula C11H13ClN2O6S B8285818 5-n-Butylsulphamyl-4-chloro-3-nitro-benzoic acid

5-n-Butylsulphamyl-4-chloro-3-nitro-benzoic acid

Cat. No. B8285818
M. Wt: 336.75 g/mol
InChI Key: AYIOJRZYYAQQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-n-Butylsulphamyl-4-chloro-3-nitro-benzoic acid is a useful research compound. Its molecular formula is C11H13ClN2O6S and its molecular weight is 336.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-n-Butylsulphamyl-4-chloro-3-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-n-Butylsulphamyl-4-chloro-3-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-n-Butylsulphamyl-4-chloro-3-nitro-benzoic acid

Molecular Formula

C11H13ClN2O6S

Molecular Weight

336.75 g/mol

IUPAC Name

3-(butylsulfamoyl)-4-chloro-5-nitrobenzoic acid

InChI

InChI=1S/C11H13ClN2O6S/c1-2-3-4-13-21(19,20)9-6-7(11(15)16)5-8(10(9)12)14(17)18/h5-6,13H,2-4H2,1H3,(H,15,16)

InChI Key

AYIOJRZYYAQQNX-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: To the stirred solution 7.3 g of n-butylamine, 8 g of sodium hydroxide in 200 ml of water, 30 g of 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid are added portionwise while keeping the temperature between 0° and 5°. After 1/2 hour the mixture is allowed to warm to room temperature for 2 hours. The supernatant solution is filtered, the filtrate combined with 25 ml of 2N of hydrochloric acid, the precipitate formed collected and recrystallized from aqueous ethanol, to yield the 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid melting at 199°-201°.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: To the stirred solution 7.3 gof n-butylamine, 8 g of sodium hydroxide in 200 ml of water, 30 g of 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid are added portionwise while keeping the temperature between 0° and 5°. After 1/2 hour the mixture is allowed to warm to room temperature for 2 hours. The supernatant solution is filtered, the filtrate combined with 25 ml of 2N of hydrochloric acid, the precipitate formed collected and recrystallized from aqueous ethanol, to yield the 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid melting at 199°-201°.
[Compound]
Name
solution 7.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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